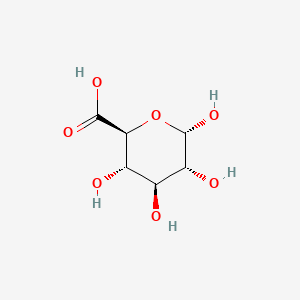

a-d-glucopyranuronic acid

Description

Significance in Carbohydrate Chemistry and Biochemistry

In biochemistry, α-D-glucopyranuronic acid is central to the process of glucuronidation, a major phase II metabolic reaction. wikipedia.orgijpcbs.comjove.com This process involves the enzymatic transfer of the glucuronic acid moiety from UDP-glucuronic acid to a variety of substances, including drugs, toxins, hormones, and bilirubin (B190676). wikipedia.orgijpcbs.com This conjugation significantly increases the water solubility of these lipophilic compounds, facilitating their detoxification and subsequent elimination from the body via urine or bile. wikipedia.orgijpcbs.com The enzymes responsible for this critical detoxification pathway are the UDP-glucuronosyltransferases (UGTs), which are found predominantly in the liver but also in other major organs. wikipedia.orgwikipedia.org

Furthermore, α-D-glucopyranuronic acid serves as a precursor for the biosynthesis of other important sugar acids, such as L-iduronic acid, through epimerization reactions. researchgate.netnih.gov L-iduronic acid is another critical component of GAGs like dermatan sulfate (B86663) and heparin. researchgate.net Additionally, in many plants and animals, glucuronic acid is a key intermediate in the biosynthetic pathway of ascorbic acid (Vitamin C). wikipedia.org

Historical Context of Research on Uronic Acids

The study of uronic acids dates back to the early 20th century, when they were first identified as components of polysaccharides in both plant and animal tissues. numberanalytics.com The term "uronic acid" itself was derived from the fact that glucuronic acid was first isolated from urine. wikipedia.org Early research focused on elucidating the structure and properties of these sugar acids. scispace.com

A significant milestone in the history of uronic acid research was the discovery of hyaluronic acid in 1934 by Karl Meyer and John Palmer, who isolated it from the vitreous of bovine eyes. researchgate.net This discovery highlighted the biological importance of glucuronic acid as a component of this major glycosaminoglycan. researchgate.net Subsequent research in the mid-20th century further established the presence of D-glucuronic acid in other crucial mucopolysaccharides like chondroitin (B13769445) sulfate and heparin. scispace.com

The understanding of the biochemical role of glucuronic acid expanded significantly with the elucidation of the glucuronidation pathway. This research revealed the critical function of UDP-glucuronic acid in detoxification and the metabolism of a wide array of compounds. wikipedia.org The identification and characterization of the UDP-glucuronosyltransferase (UGT) enzyme family further deepened the understanding of this vital metabolic process. ijpcbs.com

Early analytical methods for the determination of D-glucuronic acid, such as decarboxylation, were crucial for quantifying its presence in various natural sources. scispace.com Over the years, advancements in analytical techniques have allowed for more precise and detailed studies of the structure and function of glucuronic acid-containing molecules.

Interactive Data Table: Properties of α-D-Glucopyranuronic Acid

| Property | Value | Source |

| Molecular Formula | C6H10O7 | nih.gov |

| Molecular Weight | 194.14 g/mol | nih.gov |

| Melting Point | 143 - 144 °C | nih.gov |

| Solubility in Water | 485 mg/mL | nih.gov |

| IUPAC Name | (2S,3S,4S,5R,6S)-3,4,5,6-tetrahydroxyoxane-2-carboxylic acid | nih.gov |

Structure

2D Structure

Properties

IUPAC Name |

(2S,3S,4S,5R,6S)-3,4,5,6-tetrahydroxyoxane-2-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10O7/c7-1-2(8)4(5(10)11)13-6(12)3(1)9/h1-4,6-9,12H,(H,10,11)/t1-,2-,3+,4-,6-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AEMOLEFTQBMNLQ-WAXACMCWSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(C(C(OC(C1O)O)C(=O)O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[C@@H]1([C@@H]([C@H](O[C@@H]([C@@H]1O)O)C(=O)O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10O7 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201036416 | |

| Record name | alpha-D-Glucuronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201036416 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | D-Glucuronic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000127 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

485 mg/mL | |

| Record name | D-Glucuronic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000127 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

70021-34-0 | |

| Record name | alpha-D-Glucuronic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070021340 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | alpha-D-Glucuronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201036416 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | .ALPHA.-D-GLUCURONIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M7Y086VB5G | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | D-Glucuronic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000127 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

143 - 144 °C | |

| Record name | D-Glucuronic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000127 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Enzymology and Enzymatic Transformations of α D Glucopyranuronic Acid

Glucuronidation Reactions Catalyzed by Glucuronosyltransferases (UGTs)

Glucuronidation is a major pathway in the metabolism of a wide array of substances, including drugs, pollutants, and endogenous compounds like bilirubin (B190676) and steroid hormones. wikipedia.orgnih.gov This process, which occurs mainly in the liver, involves the conjugation of α-D-glucopyranuronic acid to a substrate, rendering it more water-soluble and facilitating its excretion from the body. wikipedia.orgnih.gov The enzymes responsible for this reaction are the UDP-glucuronosyltransferases (UGTs). researchgate.net

The formation of glucuronide conjugates is a bi-substrate reaction catalyzed by UGTs. researchgate.net The process requires an aglycone substrate (the molecule to be conjugated) and a high-energy donor molecule, UDP-α-D-glucuronic acid (UDPGA). researchgate.net UDPGA is the activated form of glucuronic acid used by the body and is the common co-substrate for all UGT isoforms. wikipedia.orgresearchgate.net

The catalytic mechanism is a type of nucleophilic substitution (SN2) reaction. researchgate.netrsc.org In this reaction, a nucleophilic functional group on the substrate (such as a hydroxyl, amine, thiol, or carboxyl group) attacks the anomeric carbon (C-1) of the glucuronic acid moiety of UDPGA. nih.govresearchgate.netresearchgate.net This leads to the transfer of the glucuronic acid group to the substrate and the release of uridine (B1682114) diphosphate (B83284) (UDP). researchgate.net The reaction results in an inversion of stereochemistry at the anomeric carbon, forming a β-D-glucuronide conjugate. researchgate.netpharmacy180.com The active site of the UGT enzyme contains specific amino acid residues, such as a histidine residue, which act as a base to deprotonate the substrate, thereby increasing its nucleophilicity and facilitating the attack on UDPGA. rsc.org

Table 1: Key Components in UGT-Catalyzed Glucuronidation

| Component | Role |

| Enzyme | UDP-glucuronosyltransferases (UGTs) |

| Co-substrate (Donor) | UDP-α-D-glucuronic acid (UDPGA) |

| Substrate (Acceptor) | Aglycone with a nucleophilic group (-OH, -NH2, -COOH, -SH) |

| Product | β-D-glucuronide conjugate |

| Byproduct | Uridine diphosphate (UDP) |

| Mechanism | SN2 nucleophilic substitution |

UGT enzymes are proteins with complex three-dimensional structures, which enables them to interact with substrates in a stereoselective manner. helsinki.fi This means that different UGT isoforms can show preferences for one stereoisomer (enantiomer or diastereomer) over another, leading to different rates and extents of glucuronidation.

Research on androgen metabolism has revealed significant stereoselectivity among UGT enzymes. helsinki.fi

UGT2B15 is strictly regio- and stereoselective, primarily conjugating steroids with a 17β-hydroxyl group. helsinki.fi

UGT2B17 can glucuronidate both 3α- and 17β-hydroxyl groups, but it shows a preference for the 17β-position when both are present. helsinki.fi

UGT2B7 accepts steroids with 3α- and 17α-hydroxyl groups but does not act on 17β-hydroxyl groups. helsinki.fi

Stereoselectivity is also observed in the metabolism of xenobiotics. For example, in the detoxification of 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanol (B32645) (NNAL), a metabolite of a tobacco-specific carcinogen, specific UGTs preferentially form the (R)-NNAL-O-glucuronide. nih.gov UGT1A10 and UGT2B17, in particular, are primarily responsible for the formation of this specific stereoisomer. nih.gov Similarly, the chiral drug medetomidine (B1201911) is N-glucuronidated stereoselectively, a reaction involving both UGT1A4 and UGT2B10 enzymes. helsinki.fi

Table 2: Examples of UGT Stereoselectivity

| UGT Isoform | Substrate Class | Stereoselective Preference |

| UGT2B15 | Androgens | Strictly targets 17β-hydroxyl groups. helsinki.fi |

| UGT2B17 | Androgens | Prefers 17β-hydroxyl over 3α-hydroxyl groups. helsinki.fi |

| UGT2B7 | Androgens | Accepts 3α- and 17α-hydroxyl groups; inactive towards 17β-OH. helsinki.fi |

| UGT1A10 | NNAL | Primarily forms (R)-NNAL-O-Glucuronide. nih.gov |

| UGT2B10 | Medetomidine | Contributes to the stereoselective N-glucuronidation. helsinki.fi |

Phosphorylase-Catalyzed Synthesis of Glycans Incorporating α-D-Glucuronic Acid 1-Phosphate

Glycoside phosphorylases are enzymes that catalyze the reversible phosphorolysis of glycosidic bonds, using inorganic phosphate (B84403) to cleave a glycosyl unit from a carbohydrate chain, forming a sugar 1-phosphate. mdpi.com In the reverse, synthetic direction, these enzymes can transfer a glycosyl unit from a sugar 1-phosphate donor to an acceptor molecule. nih.gov

While many α-glucan phosphorylases specifically use α-D-glucose 1-phosphate as the donor, some exhibit broader substrate specificity. mdpi.comeurekaselect.com For instance, potato phosphorylase does not recognize α-D-glucuronic acid 1-phosphate (GlcA-1-P) as a substrate. mdpi.com However, certain thermostable phosphorylases have demonstrated the ability to utilize GlcA-1-P. A phosphorylase from the thermophilic bacterium Aquifex aeolicus has been shown to catalyze the transfer of a D-glucuronic acid moiety from GlcA-1-P onto an acceptor such as maltotriose. nih.gov This capability highlights the potential of using phosphorylases for the precise enzymatic synthesis of oligosaccharides and glycans containing glucuronic acid residues, which are difficult to achieve through conventional chemical methods. eurekaselect.com

Enzymatic Esterification of D-Glucuronic Acid

Enzymatic esterification involves the formation of an ester bond between the carboxylic acid group of D-glucuronic acid and a hydroxyl group of an alcohol or phenol. This reaction can be catalyzed by various enzymes, including lipases and esterases.

In 2014, the enzymatic synthesis of different aryl, alkyl, or alkenyl esters of glucuronic acid was reported. dtu.dk These synthesized glucuronic acid esters can serve as model substrates for studying glucuronoyl esterases (GEs), enzymes that cleave the ester linkages between hemicellulose and lignin (B12514952) in plant cell walls. dtu.dk Lipases, such as that from Aspergillus niger, are also widely used for the synthesis of sugar esters. mdpi.com The process often involves transesterification, using activated acyl donors like vinyl esters instead of free carboxylic acids to achieve higher reactivity and yield. mdpi.com This enzymatic approach offers a green chemistry alternative to chemical synthesis for producing bio-based surfactants and other valuable compounds. mdpi.com

Enzymatic Glycosidic Bond Formation with Glucuronic Acid Moieties

The formation of a glycosidic bond links the anomeric carbon of a carbohydrate to another molecule. nih.gov For glucuronic acid, this is a fundamental transformation catalyzed by several classes of enzymes.

The most prominent and biologically significant pathway is the one catalyzed by UDP-glucuronosyltransferases (UGTs), as detailed in section 3.1, which results in the formation of β-D-glucuronide conjugates. researchgate.net

Another important class of enzymes is the glycoside hydrolases (or glycosidases). khanacademy.org While their primary physiological role is to cleave glycosidic bonds through hydrolysis, this reaction is reversible. khanacademy.orgnih.gov Under specific conditions (e.g., high substrate concentration), these enzymes can be used for the synthesis of glycosidic bonds. The catalytic mechanism typically involves two acidic amino acid residues in the active site that facilitate the cleavage of the bond via acid-base catalysis, a process that can be reversed to form a new glycosidic linkage. khanacademy.orgnih.gov

Additionally, as discussed in section 3.2, glycoside phosphorylases provide a powerful tool for synthesizing glycans containing glucuronic acid from α-D-glucuronic acid 1-phosphate. nih.govnih.gov The discovery of novel enzymes with glycosyltransferase activity continues to expand the toolkit for the controlled, enzymatic synthesis of complex carbohydrate structures incorporating glucuronic acid. qs-gen.com

Chemical Synthesis and Derivatization of α D Glucopyranuronic Acid

Strategies for α-Glucuronidation

The formation of the α-glycosidic linkage in glucuronic acid-containing oligosaccharides and glycoconjugates is a significant challenge in carbohydrate chemistry. Researchers have developed several methodologies to control the stereochemical outcome of the glycosylation reaction, focusing on the design of the glycosyl donor, the influence of neighboring groups, and innovative delivery approaches.

The choice of the glycosyl donor is critical in directing the stereoselectivity of a glucuronidation reaction. One effective strategy involves the use of methyl 1,2,3,4-tetra-O-acetyl-β-D-glucuronate as a glycosyl donor. In the presence of a suitable activator, such as bis(trifluoromethanesulfonyl)imide (Tf₂NH), this commercially available donor can lead to the facile synthesis of α-glucuronides. researchgate.netnih.gov This method has been successfully applied to the synthesis of terpenyl 2,3,4-tri-O-acetyl-α-D-glucuronide methyl esters in good yields, with the notable absence of the corresponding β-isomers in most cases. researchgate.net The reaction is typically carried out in dichloromethane (B109758) (DCM) at room temperature. researchgate.netnih.gov

Another approach involves the use of glucuronyl N-phenyltrifluoroacetimidate donors. These donors, when activated by a catalytic amount of a Lewis acid like bismuth(III) triflate, can provide high yields and excellent 1,2-trans-selectivity, which in the case of glucuronic acid derivatives with a participating group at C-2, leads to the β-anomer. However, modifications in the protecting groups and reaction conditions can be tuned to favor the α-anomer.

The strategic placement of protecting groups on the glycosyl donor also plays a pivotal role. For instance, the use of a 2-O-benzoyl group can secure neighboring-group participation, leading to 1,2-trans-glycosylation products.

Neighboring group participation (NGP) is a well-established concept in organic chemistry that significantly influences the stereochemical outcome of nucleophilic substitution reactions, including glycosylations. researchgate.net In the context of α-glucuronidation, the participation of a nearby functional group can shield one face of the oxocarbenium ion intermediate, thereby directing the incoming nucleophile (glycosyl acceptor) to the opposite face.

A key example is the participation of the methoxycarbonyl group at the C-6 position of the glucuronic acid donor. nih.gov This group can stabilize the oxonium intermediate by forming a ¹C₄ conformation, which ultimately favors the formation of the α-glycosidic bond. nih.gov This participation is so effective that it can override the directing effect of other groups, such as the acetyl group at C-2, which is not typically a good activating group for glycosylation. nih.gov

Acyl groups, such as benzoyl or acetyl groups, at the C-2 position are commonly employed to direct the formation of 1,2-trans-glycosidic linkages. ucc.ie These groups can form a dioxolenium ion intermediate, which effectively blocks the α-face of the donor, leading to the formation of the β-glycoside. ucc.ie While this is a powerful strategy for β-glycoside synthesis, understanding and controlling these participating effects are crucial for developing strategies that favor the α-anomer. This can sometimes be achieved by using non-participating protecting groups at the C-2 position.

Hydrogen bond-mediated aglycone delivery (HAD) is a sophisticated strategy that utilizes a hydrogen bond to pre-organize the glycosyl donor and acceptor, leading to a facially selective glycosylation. nih.gov This method employs a glycosyl donor functionalized with a protecting group capable of forming a hydrogen bond with the hydroxyl group of the glycosyl acceptor. nih.gov The picoloyl (Pico) group is a commonly used hydrogen-bond accepting protecting group for this purpose. nih.govresearchgate.net

The formation of an H-bonded donor-acceptor complex brings the acceptor into close proximity to the anomeric center of the donor on a specific face. nih.gov Upon activation of the donor, the acceptor is "delivered" to the anomeric position in a syn-selective manner with respect to the picoloyl protecting group. nih.gov This approach has been successfully applied to α-glucosylation using a 4-O-picoloyl donor and has shown great utility in the synthesis of linear and branched α-glucans. nih.govsynthose.com The stereoselectivity of the HAD reaction can be influenced by both electronic and steric factors of the glycosyl acceptor. nih.gov

This methodology offers a powerful tool for controlling the stereochemical outcome of glycosylation reactions, providing a pathway to challenging α-glycosidic linkages. nih.gov

Synthesis of α-D-Glucopyranuronic Acid Esters and Amides

Esters and amides of α-D-glucopyranuronic acid are important synthetic intermediates and can also possess biological activity. Their synthesis requires careful selection of starting materials and reaction conditions to achieve the desired products with high purity and yield.

The methyl ester, tetraacetate derivative of α-D-glucopyranuronic acid, specifically methyl 1,2,3,4-tetra-O-acetyl-α-D-glucopyranuronate, is a key intermediate in the synthesis of various glucuronides. researchgate.net While the β-anomer is more commonly isolated directly from the reaction mixture, the α-anomer can be obtained from the mother liquor via silica (B1680970) gel chromatography. ucc.ie The synthesis typically starts from D-glucurono-6,3-lactone, which is treated with sodium hydroxide (B78521) in methanol (B129727), followed by acetylation with acetic anhydride (B1165640) in pyridine. ucc.ie

The crystal structure of methyl tetra-O-acetyl-α-D-glucopyranuronate has been determined, crystallizing in the orthorhombic space group P2₁2₁2₁ with two independent molecules in the asymmetric unit. nih.gov

This derivative serves as a versatile glycosyl donor for the synthesis of α-glucuronides. For example, it can be converted into the corresponding glycosyl bromide, methyl (2,3,4-tri-O-acetyl-α-D-glucopyranosyl bromide)uronate, which is a reactive species for glycosylation reactions. nih.gov Furthermore, it is a precursor for the formation of other C-1 anomeric derivatives, such as trichloroacetimidates, which are also widely used in glycosylation chemistry. researchgate.netsynthose.com

The table below summarizes the synthesis of terpenyl α-D-glucuronides using methyl 1,2,3,4-tetra-O-acetyl-β-D-glucuronate as the donor, which proceeds through an α-selective mechanism.

| Entry | Terpenoid Alcohol | Product | Yield (%) |

|---|---|---|---|

| 1 | Geraniol | Geranyl 2,3,4-tri-O-acetyl-α-D-glucuronide methyl ester | 55 |

| 2 | β-Cholestanol | β-Cholestanyl 2,3,4-tri-O-acetyl-α-D-glucuronide methyl ester | 70 |

| 3 | Ursolic acid methyl ester | Ursolic acid methyl ester 2,3,4-tri-O-acetyl-α-D-glucuronide | 65 |

| 4 | Glycyrrhetinic acid | Glycyrrhetinic acid 2,3,4-tri-O-acetyl-α-D-glucuronide methyl ester | 52 |

Data derived from a facile α-glucuronidation procedure. researchgate.net

The synthesis of N-aryl- and N-heteroaryl-D-glucuronamides has garnered interest due to the potential biological activities of these compounds, including anticancer properties. nih.gov These derivatives are often synthesized from D-glucuronic acid through a series of steps involving acetylation, activation, and subsequent amide bond formation. nih.gov

One synthetic route involves the conversion of tetra-O-acetyl glucuronamides into glycosyl azides through a microwave-assisted reaction with trimethylsilyl (B98337) azide (B81097) (TMSN₃). nih.gov These azides can then be transformed into N-glycosylphosphoramidates by treatment with trimethyl phosphite. nih.gov

Alternatively, N-dodecyl tetra-O-acetyl glucuronamides have been utilized as precursors for the synthesis of uracil (B121893) and purine (B94841) nucleosides via N-glycosylation of the corresponding silylated nucleobases. nih.gov Furthermore, "click" chemistry provides a pathway to more complex structures. For instance, N-propargyl glucuronamide (B1172039) derivatives can undergo cycloaddition with benzyl (B1604629) azide to yield nucleotide mimetics containing a benzyltriazolylmethyl amide system. nih.gov

The biological evaluation of these synthesized N-substituted glucuronamide derivatives has revealed significant antiproliferative activities against various cancer cell lines, such as K562 (chronic myeloid leukemia) and MCF-7 (breast cancer). nih.gov Some of these compounds have shown efficacy comparable to the clinically used drug 5-fluorouracil (B62378) and have been found to induce apoptosis in cancer cells. nih.gov

The table below provides examples of synthesized N-substituted glucuronamide derivatives and their observed biological activities.

| Compound | N-Substituent | Anomeric Linkage | Target Cell Line | Biological Activity (GI₅₀) |

|---|---|---|---|---|

| N-Dodecyl-tetra-O-acetyl-D-glucuronamide-based sulfonamide | Dodecyl | - | K562, MCF-7 | Significant antiproliferative activity |

| N-Dodecyl-tetra-O-acetyl-D-glucuronamide-based phosphoramidate | Dodecyl | - | K562, MCF-7 | Significant antiproliferative activity |

| N⁹-linked purine nucleoside from N-dodecyl glucuronamide | Dodecyl | N⁹-β | MCF-7 | Similar to 5-fluorouracil |

Data from studies on the synthesis and anticancer potential of novel N-glycosyl derivatives containing N-substituted glucuronamide moieties. nih.gov

Glycuronamide Synthesis via Thioesters

The synthesis of glycuronamides, crucial components of many biologically active molecules, can be effectively achieved through the use of thioester intermediates. Thioesters are organosulfur compounds that serve as valuable precursors in various organic reactions, including the formation of amide bonds. wikipedia.org In the context of α-D-glucopyranuronic acid, the thioester functionality provides an activated form of the carboxylic acid, facilitating its reaction with amines to yield the corresponding glycuronamides.

One common approach to thioester synthesis involves the reaction of a carboxylic acid with a thiol in the presence of a dehydrating agent. wikipedia.org This method can be adapted for α-D-glucopyranuronic acid derivatives, where the carboxyl group is converted into a thioester. Subsequently, the thioester can be reacted with an amine to form the desired glycuronamide. The reactivity of thioesters towards aminolysis makes them suitable intermediates for this transformation.

Recent advancements in organic synthesis have introduced various methods for thioester formation, including those mediated by photoredox and copper catalysis, which can be applied to a wide range of carboxylic acids. organic-chemistry.org These modern techniques offer mild reaction conditions and broad substrate scope, potentially enabling more efficient and versatile syntheses of α-D-glucopyranuronic acid-derived thioesters and, consequently, glycuronamides.

The synthesis of thioamide-containing peptides, which are analogs of peptides where an amide bond is replaced by a thioamide bond, also utilizes thioester chemistry. nih.gov This highlights the versatility of thioesters in forming various amide-like linkages.

Preparation of α-D-Glucopyranuronic Acid Glycoconjugates

The synthesis of α-D-glucopyranuronic acid glycoconjugates is a significant area of research due to the diverse biological roles of these molecules. Glucuronidation, the process of linking glucuronic acid to other molecules, is a major pathway for the metabolism of many compounds in living organisms. wikipedia.org This process is catalyzed by UDP-glucuronyltransferases and involves the transfer of glucuronic acid from UDP-α-D-glucuronic acid (UDPGA) to a substrate. wikipedia.orgpharmacy180.com

In chemical synthesis, various strategies have been developed to prepare α-D-glucopyranuronic acid glycoconjugates. The selection of a suitable glucuronic acid donor is crucial for achieving high yields and stereoselectivity. For instance, methyl 2,3,4-tri-O-benzoyl-1-methanesulfonyl-α-D-glucopyranuronate has been used as a donor for the glucuronidation of certain compounds, demonstrating β-selectivity. nih.gov

The Koenigs-Knorr reaction, a classical method for glycosidic bond formation, has also been applied to the synthesis of glucuronides. For example, the synthesis of morphine 6-α-D-glucuronide was achieved by reacting 3-O-acetylated morphine with methyl 2,3,4-tri-O-acetyl-D-glucopyranosyluronate bromide in the presence of zinc bromide. mdpi.com The stereoselectivity of this reaction was found to be dependent on the amount of catalyst used. mdpi.com

The choice of protecting groups on the glucuronic acid donor and the reaction conditions are critical factors that influence the outcome of the glycosylation reaction. For example, benzoylated donors have been shown to favor the formation of β-glycosides in some cases. nih.gov

| Donor Compound | Promoter/Catalyst | Key Feature | Reference |

|---|---|---|---|

| Methyl 2,3,4-tri-O-benzoyl-1-methanesulfonyl-α-D-glucopyranuronate | Not specified | β-selectivity | nih.gov |

| Methyl 2,3,4-tri-O-acetyl-D-glucopyranosyluronate bromide | Zinc bromide | α/β selectivity dependent on catalyst amount | mdpi.com |

| Benzoylated glucosyluronate bromides | Silver triflate | Favors β-glycoside formation | nih.gov |

Synthesis of Oligosaccharides Containing α-D-Glucopyranuronic Acid Residues

The chemical synthesis of oligosaccharides containing α-D-glucopyranuronic acid residues is a complex undertaking that requires careful planning of protecting group strategies and glycosylation methods. These oligosaccharides are often components of biologically important glycans, such as heparan sulfate (B86663). nih.gov

Convergent synthesis strategies are often employed for the construction of complex oligosaccharides. This approach involves the synthesis of smaller oligosaccharide fragments, which are then coupled together to form the final, larger glycan. This method allows for the efficient assembly of complex structures and facilitates the purification of intermediates.

For example, the synthesis of a pentasaccharide fragment related to the inner core region of lipopolysaccharides was achieved through a sequential assembly of monosaccharide building blocks. nih.gov This synthesis involved the use of various glycosyl donors and acceptors with orthogonal protecting groups to control the regioselectivity of the glycosylation reactions.

In the context of heparan sulfate synthesis, a common strategy is the iterative [2 + 2] assembly of disaccharide building blocks. acs.org This involves the coupling of a disaccharide donor to a disaccharide acceptor to build the oligosaccharide chain.

Pseudoaldobiouronic acids are disaccharides containing a uronic acid linked to another monosaccharide. The synthesis of their derivatives is important for studying the biological functions of uronic acid-containing glycans.

The synthesis of these derivatives often involves the glycosylation of a suitably protected monosaccharide acceptor with a glucuronic acid donor. For instance, the synthesis of D-GlcN-α-1,4-D-GlcA disaccharides, which are building blocks for heparan sulfate, has been achieved through the dehydrative glycosylation of a D-glucuronate-based acceptor with a D-glucosamine donor. nih.gov

The choice of protecting groups on both the donor and acceptor is critical for achieving the desired stereoselectivity and yield in these glycosylation reactions. For example, the use of a non-participating azide group at the C-2 position of the glucosamine (B1671600) donor promotes α-selectivity. acs.org

| Reaction Type | Donor | Acceptor | Resulting Linkage | Reference |

|---|---|---|---|---|

| Dehydrative Glycosylation | D-glucosamine derivative | D-glucuronate derivative | α-1,4 | nih.gov |

| TMSOTf-catalyzed glycosylation | 2-O-benzoyl-protected GlcA imidate | Azido acceptor | Not specified | mdpi.com |

Anomerization Studies of D-Glucopyranosiduronic Acids

Anomerization is the process of interconversion between the α and β anomers of a cyclic sugar. The study of anomerization in D-glucopyranosiduronic acids is important for understanding their chemical stability and reactivity.

It has been observed that the anomerization of β-D-glucopyranosiduronic acids can be promoted by Lewis acids such as tin(IV) chloride (SnCl₄). nih.govresearchgate.net The rate of this anomerization is dependent on the structure of the aglycone, the non-sugar part of the glycoside. researchgate.net In some cases, the anomerization of β-D-glucopyranosiduronic acids was found to be faster than that of the corresponding glucopyranosiduronic acid esters and glucopyranoside derivatives. nih.govresearchgate.net

The mechanism of anomerization can involve the formation of intermediates such as cyclic or acyclic ions. Studies using labeled methanol have been conducted to distinguish between different possible mechanisms for the anomerization of methyl D-glucopyranosides.

The rates of anomerization of β-D-glucopyranuronic acid derivatives have been qualitatively correlated with their rates of hydrolysis, suggesting a relationship between the two processes. nih.govresearchgate.net

Computational Chemistry and Theoretical Modeling of α D Glucopyranuronic Acid

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) has been widely applied to study the properties of glucuronic acid due to its balance of computational cost and accuracy. DFT calculations have been instrumental in exploring the molecule's conformational landscape, intramolecular interactions, and vibrational spectra.

DFT studies have been employed to perform comprehensive scans of the conformational space of both α- and β-anomers of D-glucopyranuronic acid, typically focusing on the 4C1 chair conformation. nih.govacs.org One approach involves initial scanning with a less computationally intensive method, followed by optimization of the most stable structures using a more robust DFT method, such as B3LYP, with a sophisticated basis set. nih.govacs.org

These computational analyses have revealed a general preference for the α-anomer in isolated molecules in the gas phase. nih.govacs.org This preference is largely attributed to the significant endo-anomeric hyperconjugation effects present in these structures. nih.govacs.org The introduction of a solvent model, such as the SCI-PCM model for water, can alter the stability order and reduce the energy range of the conformers, highlighting the crucial role of the environment in conformational preference. nih.govacs.org

| Parameter | Finding | Computational Method Example | Reference |

|---|---|---|---|

| Most Stable Anomer (Gas Phase) | α-anomer shows general preference | B3LYP/6-311(++)G | nih.govacs.org |

| Primary Stabilizing Factor | Large endo-anomeric hyperconjugation effects | HF/3-21G(p) scan followed by B3LYP optimization | nih.govacs.org |

| Identified Stable Structures | Optimization of the 15 most stable structures for each anomer | B3LYP/6-311(++)G | nih.govacs.org |

| Effect of Solvent (Water) | Considerably changes the gas-phase stability order | SCI-PCM model | nih.govacs.org |

| Energy Range of Conformers | Decreased from ~30 kJ/mol (gas) to ~15 kJ/mol (water) | SCI-PCM model | nih.govacs.org |

The stability of different conformers of α-D-glucopyranuronic acid is governed by a delicate balance of several intramolecular interactions. DFT calculations allow for the detailed study of these forces, which include hyperconjugation, hydrogen bonding, dipole-dipole interactions, and steric effects. nih.govacs.org

Among these, intramolecular hydrogen bonding plays a predominant role in determining the stability order within the series of conformers for both α and β anomers. nih.govacs.org The most stable conformer for each anomer is typically the one that can form the maximum number of intramolecular hydrogen bonds, which is five. nih.govacs.org In addition to hydrogen bonding, hyperconjugation effects, both endo-anomeric and exo-anomeric, are significant contributors to conformational stability. nih.govacs.org The interplay of these effects is reflected in the geometrical parameters of the molecule, such as variations in C-O bond distances. nih.govacs.org

| Interaction Type | Effect on Stability | Comment | Reference |

|---|---|---|---|

| Intramolecular Hydrogen Bonding | Major role in determining the stability order | The most stable conformers exhibit the maximum number (5) of hydrogen bonds. | nih.govacs.org |

| Endo-Anomeric Hyperconjugation | Contributes to the general preference for α-anomers in the gas phase | A significant stereoelectronic effect. | nih.govacs.org |

| Exo-Anomeric Hyperconjugation | Contributes to overall stability | Considered alongside other interactions. | nih.govacs.org |

| Dipole-Dipole Interactions | Influences conformational energy | One of several competing energetic factors. | nih.govacs.org |

| Steric Interactions | Influences conformational energy | Repulsive forces between non-bonded atoms affect preferred geometries. | nih.govacs.org |

DFT calculations are a powerful tool for vibrational analysis, enabling the simulation of infrared (IR) and Raman spectra. acs.orgbme.huresearchgate.net These simulations provide a basis for the assignment of experimental spectral bands to specific molecular vibrations. acs.orgbme.hu For D-glucuronic acid, quantum chemical DFT calculations have been used to investigate its IR spectra in both solid and aqueous solution phases. acs.orgbme.hu

To improve the accuracy of the computed harmonic force fields, the scaled quantum mechanical (SQM) method is often employed. acs.orgbme.hu This involves scaling the computed force field with a set of transferable scale factors. acs.orgbme.hu Such studies have revealed that in the solid phase, β-D-glucuronic acid exists as a dimer, formed by hydrogen bonding between the carboxylic acid groups. acs.orgbme.hu Based on these calculations, a significant number of bands in the FT-IR spectra have been assigned. acs.orgbme.hu

Molecular Dynamics Simulations for Conformational Behavior

While DFT is excellent for studying static structures and their relative energies, Molecular Dynamics (MD) simulations provide a dynamic picture of a molecule's conformational behavior over time. MD simulations, often combined with quantum mechanical calculations, are used to investigate the structure and behavior of glucuronic acid, particularly in complex environments like aqueous solutions. nih.govresearchgate.net

MD simulations can be used to explore the influence of explicit solvent molecules and ions on the conformation and flexibility of α-D-glucopyranuronic acid. rsc.orgmdpi.com These simulations have been instrumental in understanding hydration effects and the structural dynamics of polymers containing glucuronic acid, such as hyaluronic acid. nih.govresearchgate.net By analyzing the trajectories from MD simulations, researchers can gain insights into the preferred conformations in solution and the transitions between them, which complements the static picture provided by DFT. rsc.org Analysis of crystal structures combined with molecular dynamics has indicated that there are conformational distinctions between glucuronic acid and galacturonic acid that could influence their properties. nih.gov

Thermodynamic Analysis of Interactions Involving α-D-Glucopyranuronic Acid

Computational methods can be used to perform thermodynamic analyses of the interactions between α-D-glucopyranuronic acid and other molecules or ions. These analyses are crucial for understanding complexation reactions and binding affinities. For instance, the interaction between α-D-glucopyranuronic acid and coagulants like aluminum complexes has been studied to determine the thermodynamic stability of the resulting complexes. mdpi.com

By calculating thermodynamic parameters such as the standard Gibbs free energy change (ΔG°) and enthalpy change (ΔH°), researchers can identify the most favorable binding modes. mdpi.com Studies have shown that a highly stable complex can be formed when specific aluminum atoms interact with the oxygen atoms at the C4 and C6 positions of α-D-glucopyranuronic acid. mdpi.com

| Interaction Site on α-D-Glucopyranuronic Acid | Interacting Atoms of Al₁₃²⁺ Complex | Standard Gibbs Energy Change (ΔG°) | Reference |

|---|---|---|---|

| Oxygen atoms at C4–C6 positions | Aluminum atoms no. 69, 73 | -1398.87 kJ/mol | mdpi.com |

Computational Approaches for Carbohydrate Reactivity Studies

The reactivity of carbohydrates, particularly in glycosylation reactions, is a key area of study. The synthesis of uronic acid glycosides is known to be challenging due to the presence of the electron-withdrawing C-5 carboxylic group, which decreases the reactivity at the anomeric (C-1) position. mdpi.com

Computational approaches can provide significant insights into the factors governing this reactivity. By modeling the electronic structure of α-D-glucopyranuronic acid and its derivatives, it is possible to understand how the carboxyl group influences the charge distribution and the stability of reaction intermediates and transition states. DFT calculations can be used to probe the anomeric effect and identify the stereoelectronic interactions that dictate the preference for certain conformations and reaction pathways. researchgate.net These theoretical studies can help rationalize experimental observations and guide the development of new synthetic strategies to overcome the challenges associated with the low reactivity of the anomeric center in glucuronic acid. mdpi.com

Occurrence and Role of α D Glucopyranuronic Acid in Polysaccharide and Glycoconjugate Structures

Glycosaminoglycans (GAGs) and Proteoglycans

Glycosaminoglycans are long, unbranched polysaccharides consisting of repeating disaccharide units. When covalently attached to a core protein, they form proteoglycans. α-D-glucopyranuronic acid is a key component in several major classes of GAGs.

Hyaluronic Acid Structural Integration

Hyaluronic acid, also known as hyaluronan, is a unique, non-sulfated glycosaminoglycan found extensively in connective, epithelial, and neural tissues. nih.govwikipedia.org Its structure is a linear polymer of repeating disaccharide units, each composed of D-glucuronic acid and N-acetyl-D-glucosamine. nih.govwikipedia.org These monosaccharides are linked via alternating β-(1→4) and β-(1→3) glycosidic bonds. wikipedia.orgresearchgate.nethyaluronicacidsupplier.com Specifically, the D-glucuronic acid is linked to the N-acetyl-D-glucosamine via a β-(1→3) glycosidic bond, while the N-acetyl-D-glucosamine is linked to the next D-glucuronic acid via a β-(1→4) glycosidic bond. hyaluronicacidsupplier.com The synthesis of hyaluronic acid is carried out by a class of integral membrane proteins called hyaluronan synthases (HAS), which repeatedly add D-glucuronic acid and N-acetyl-D-glucosamine to the growing polysaccharide chain. wikipedia.org

Table 1: Structural Details of α-D-Glucopyranuronic Acid in Hyaluronic Acid

| Feature | Description |

| Repeating Disaccharide | D-glucuronic acid and N-acetyl-D-glucosamine nih.govwikipedia.org |

| Glycosidic Linkages | Alternating β-(1→4) and β-(1→3) wikipedia.orgresearchgate.nethyaluronicacidsupplier.com |

| Polymer Size | Can be up to 25,000 disaccharide repeats in length wikipedia.org |

| Synthesis Enzyme | Hyaluronan Synthase (HAS) wikipedia.org |

Heparan Sulfate (B86663) and Heparin Structural Context

Heparan sulfate and heparin are structurally related glycosaminoglycans that play crucial roles in regulating a variety of biological processes. Both are composed of repeating disaccharide units of a uronic acid (either L-iduronic acid or D-glucuronic acid) and D-glucosamine. hyaluronicacidsupplier.com The initial polysaccharide chain is synthesized with alternating N-acetylglucosamine and D-glucuronic acid residues. oup.comnih.gov Subsequently, a series of modification reactions occur, including the epimerization of D-glucuronic acid to L-iduronic acid, catalyzed by the enzyme glucuronyl C5-epimerase. nih.gov While L-iduronic acid is the predominant uronic acid in heparin, D-glucuronic acid is more prevalent in heparan sulfate. oup.com The presence and ratio of these two uronic acids, along with extensive sulfation, contribute to the structural diversity and biological specificity of heparan sulfate and heparin.

Chondroitin (B13769445) Sulfate Composition

Chondroitin sulfate is a vital structural component of cartilage, providing much of its resistance to compression. hmdb.caelsevierpure.com It is a sulfated glycosaminoglycan composed of a chain of alternating sugars: N-acetylgalactosamine and glucuronic acid. hmdb.caelsevierpure.comresearchgate.net The repeating disaccharide unit is [GlcAβ1-3GalNAcβ1-4]n. researchgate.net The polymerization of the chondroitin sulfate chain is carried out by enzymes known as chondroitin sulfate synthases, which possess both β-1,3-glucuronic acid and β-1,4-N-acetylgalactosamine transferase activities. hmdb.caresearchgate.net These enzymes transfer glucuronic acid from UDP-glucuronic acid and N-acetylgalactosamine from UDP-N-acetylgalactosamine to the growing polysaccharide chain. hmdb.ca

Plant Cell Wall Polysaccharides

In plants, α-D-glucopyranuronic acid is a component of hemicelluloses and a precursor for pectic polysaccharides, both of which are critical for the structural integrity of the cell wall.

Xylan (B1165943) Side Chain Elucidation (e.g., Gal-GlcA Disaccharide)

Xylan is the most abundant non-cellulosic polysaccharide in the secondary cell walls of dicots and is also present in the primary and secondary walls of grasses. nih.gov It consists of a linear backbone of β-1,4-linked xylosyl residues. nih.gov In dicots, this backbone is often substituted with α-1,2-linked glucuronic acid (GlcA) or its 4-O-methylated form (MeGlcA), and these xylans are referred to as glucuronoxylans. nih.gov Research on Arabidopsis has revealed that xylan can also contain more complex side chains. Detailed structural analysis has identified the presence of a Gal-GlcA disaccharide side chain, specifically 2-O-α-D-galactopyranosyl-α-D-glucuronic acid. elsevierpure.comnih.govnih.gov In this structure, a galactose residue is attached to the O-2 position of a glucuronic acid residue, which is in turn linked to the xylan backbone. elsevierpure.comnih.gov The positioning of these glucuronic acid decorations is mediated by enzymes from the Glucuronic acid substitution of Xylan (GUX) family. cam.ac.uk

Table 2: α-D-Glucopyranuronic Acid in Plant Xylan

| Feature | Description |

| Backbone | Linear chain of β-1,4-linked D-xylosyl residues nih.gov |

| Simple Side Chains | α-1,2-linked glucuronic acid (GlcA) or 4-O-methyl-α-D-glucuronic acid (MeGlcA) nih.gov |

| Disaccharide Side Chain | 2-O-α-D-galactopyranosyl-α-D-glucuronic acid (Gal-GlcA) elsevierpure.comnih.govnih.gov |

| Biosynthesis Enzymes | Glucuronic acid substitution of Xylan (GUX) enzymes cam.ac.uk |

Pectin (B1162225) Polymer Precursor Roles

Pectin is a complex family of galacturonic acid-rich polysaccharides found in the primary cell walls of terrestrial plants. biotech-asia.org The major component of pectin is homogalacturonan, a linear polymer of α-1,4-linked D-galacturonic acid. cam.ac.uk The direct precursor for the galacturonic acid residues in pectin is UDP-D-galacturonic acid. This nucleotide sugar is synthesized from UDP-α-D-glucuronic acid through the action of UDP-D-glucuronic acid 4-epimerase. researchgate.net UDP-glucuronic acid itself is produced from UDP-glucose by the enzyme UDP-glucose dehydrogenase. nih.govnih.gov Therefore, α-D-glucopyranuronic acid, in its activated UDP-sugar form, is a crucial intermediate in the biosynthetic pathway leading to the formation of pectic polysaccharides. nih.gov

Bacterial Capsular Polysaccharides and Biofilms

The capsular polysaccharide is a major virulence factor for many pathogenic bacteria, forming a protective outer layer that shields the microorganism from host immune defenses and environmental stress. acinetobacterbaumannii.no α-D-glucopyranuronic acid is frequently integrated into these complex structures, contributing to their structural diversity and functional properties.

Acinetobacter baumannii is an opportunistic pathogen known for its remarkable ability to cause hospital-acquired infections. A primary determinant of its virulence is the presence of a complex cell surface capsule. nih.gov The structural diversity of A. baumannii CPS is vast, with over 100 distinct capsule types (K types) identified. nih.gov The repeating oligosaccharide subunits, or K units, that comprise the capsule can vary significantly in their sugar composition. These K units may contain derivatives of common sugars, including glucuronic acid, alongside rarer sugars. nih.gov This structural variability is a key factor in the bacterium's ability to evade the host immune system.

Klebsiella pneumoniae possesses a prominent polysaccharide capsule, which is a critical factor in its pathogenicity, particularly in strains causing pneumonia and liver abscesses. The capsular antigens, known as K-antigens, are typically composed of repeating units of three to six monosaccharides. The inclusion of uronic acids, such as glucuronic acid and galacturonic acid, is a common feature that renders these K-antigens anionic. researchgate.net For instance, the K2 serotype, a common clinical isolate, has a repeating unit structure that contains a glucuronic acid residue. This negative charge is believed to contribute to the capsule's function as a barrier against host immune effectors.

Serratia marcescens , another opportunistic pathogen, produces capsules made of acidic polysaccharides. mdpi.com Chemical analyses of various S. marcescens serotypes have identified glucuronic acid and galacturonic acid as common constituents of these capsular polysaccharides. The presence of these uronic acids is a key feature of the acidic nature of the capsule, which is implicated in the bacterium's survival in the host, including resistance to serum killing. Quantification of these acidic sugars is often performed using colorimetric assays standardized with glucuronic acid, confirming their presence and importance in the capsule's composition.

| Pathogen | Polysaccharide Structure | Role of α-D-Glucopyranuronic Acid | Reference |

|---|---|---|---|

| Acinetobacter baumannii | Component of the repeating K unit in some capsular types. | Contributes to the immense structural diversity of over 100 capsule types; its presence is variable. | nih.gov |

| Klebsiella pneumoniae | Integral part of the K-antigen repeating unit. | Provides an anionic charge to the capsule, contributing to its protective barrier function. | researchgate.net |

| Serratia marcescens | Common component of the acidic capsular polysaccharide fraction. | Contributes to the acidic nature of the capsule, which is linked to serum resistance and virulence. | mdpi.com |

Natural Product Glycosides (e.g., Saponins)

α-D-glucopyranuronic acid is also a structural component of various natural product glycosides, where it is linked to a non-sugar moiety (aglycone). This process, known as glucuronidation, significantly alters the properties of the aglycone, often increasing its water solubility and bioavailability.

Saponins are a diverse group of naturally occurring glycosides found in a wide range of plants. They are characterized by their soap-like foaming properties and consist of a lipid-soluble aglycone (either a triterpenoid (B12794562) or a steroid) linked to one or more water-soluble sugar chains. D-glucuronic acid is one of the common monosaccharides found in the sugar (glycone) portion of saponins. researchgate.net

| Natural Product | Source Example | Structural Role of α-D-Glucopyranuronic Acid | Reference |

|---|---|---|---|

| β-escin | Horse Chestnut (Aesculus hippocastanum) | Links the triterpene aglycone to two glucose units, forming part of the oligosaccharide chain. | mdpi.com |

| Glycyrrhizin | Licorice Root (Glycyrrhiza glabra) | The glucuronic acid moieties are essential for the compound's characteristic sweet taste. | nih.gov |

| Cowpeasaponin II | Cowpea Seeds (Vigna sinensis) | One of several sugar compounds, including rhamnose and glucose, bound to the aglycone. | researchgate.net |

Q & A

Q. How can researchers structurally characterize α-D-glucopyranuronic acid and its derivatives?

To confirm the structure, employ nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) to analyze the anomeric proton (α-configuration at C1) and uronic acid carboxyl group. X-ray crystallography is recommended for resolving stereochemical ambiguities, particularly in UDP-α-D-glucuronic acid derivatives, where the glycosidic bond conformation impacts enzymatic activity . Mass spectrometry (e.g., ESI-MS) validates molecular weight, with UDP-α-D-glucuronic acid showing a molecular ion at m/z 580.29 .

Q. What protocols ensure stable aqueous solutions of α-D-glucopyranuronic acid for in vitro studies?

Prepare stock solutions in phosphate-buffered saline (PBS, pH 7.4) at concentrations ≤10 mM to avoid precipitation. For UDP-α-D-glucuronic acid, use ultra-pure water (18.2 MΩ·cm) and filter-sterilize (0.22 µm). Store aliquots at -80°C to prevent hydrolysis; avoid freeze-thaw cycles, as repeated thawing reduces activity by >30% after three cycles .

Q. Which analytical methods are critical for assessing the purity of α-D-glucopyranuronic acid in synthetic batches?

High-performance liquid chromatography (HPLC) with UV detection at 260 nm (for nucleotide-containing derivatives) or 210 nm (for free uronic acids) is standard. Validate purity using a C18 column with a mobile phase of 20 mM ammonium acetate (pH 5.0) and acetonitrile (95:5 v/v). Purity ≥95% is required for enzymatic assays, confirmed by integrating peak areas .

Advanced Research Questions

Q. How can researchers quantify acyl migration kinetics in α-D-glucopyranuronic acid ester derivatives?

Use directly coupled HPLC-NMR to monitor positional isomerization dynamically. For example, (2-fluorobenzoyl)-D-glucopyranuronic acid exhibits β-1-O-acyl → α/β-2-O-acyl migration with rate constants of 0.29 h⁻¹ and 0.11 h⁻¹, respectively. Stop-flow NMR allows real-time tracking of anomerization (e.g., α→β 4-O-acyl isomerization at 0.89 h⁻¹). Fit data to a nine-constant kinetic model to simulate interconversion pathways .

Q. What experimental challenges arise in enzymatic synthesis of UDP-α-D-glucuronic acid, and how can they be mitigated?

UDP-glucose dehydrogenase (UGDH)-catalyzed oxidation of UDP-glucose requires strict NAD⁺ cofactor regeneration. Optimize reaction pH (8.5–9.0) and temperature (37°C) to maximize yield (>80%). Contamination by UDP-xylose (a byproduct) can be minimized using anion-exchange chromatography (Q-Sepharose) with a 0.1–1.0 M NaCl gradient .

Q. How should researchers reconcile discrepancies in reported LogP values for α-D-glucopyranuronic acid conjugates?

Experimental LogP values (e.g., 1.828 for chenodeoxycholic acid 24-ACYL-β-D-glucuronide vs. 1.2 for D-glucuronic acid ) may arise from ionization state differences. Use shake-flask assays at pH 7.4 to standardize measurements. Computational tools (e.g., MarvinSketch) can predict LogP but require validation via experimental partition coefficients in octanol/water systems .

Methodological Guidance for Data Interpretation

Q. What strategies address contradictions in α-D-glucopyranuronic acid’s mutarotation rates across studies?

Control temperature (25°C ± 0.1°C) and buffer ionic strength (e.g., 20 mM phosphate) to standardize mutarotation kinetics. For example, β-4-O-acyl anomerization rates vary from 0.52 h⁻¹ (experimental) to 0.50 h⁻¹ (simulated) due to pH-sensitive equilibria. Replicate conditions from primary literature and report confidence intervals (±0.01–0.1 h⁻¹) .

Q. How can researchers optimize enzymatic assays using UDP-α-D-glucuronic acid as a substrate?

Pre-incubate UDP-α-D-glucuronic acid with Mg²⁺ (2 mM) to stabilize the active conformation. Use kinetic coupling assays (e.g., NADH depletion at 340 nm) for glycosyltransferase activity. Correct for background hydrolysis by including a no-enzyme control, which typically accounts for <5% substrate loss/hour .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.